1-Naphthyl trifluoromethanesulfonate
Overview
Description
1-Naphthyl trifluoromethanesulfonate is an organic compound with the molecular formula C11H7F3O3S. It is also known as 1-Naphthyl triflate. This compound is characterized by the presence of a naphthalene ring substituted with a trifluoromethanesulfonate group. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds .
Mechanism of Action
Target of Action
This compound is a complex organic molecule that may interact with various biological targets depending on the specific context .
Mode of Action
As a trifluoromethanesulfonate, it may act as a strong electrophile, reacting with nucleophiles in biological systems . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Naphthyl trifluoromethanesulfonate . . It’s important to note that this compound should be stored in cool, dry conditions in well-sealed containers as it is incompatible with oxidizing agents .
Preparation Methods
1-Naphthyl trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of 1-naphthol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition of the product . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure high purity of the final product.
Chemical Reactions Analysis
1-Naphthyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the trifluoromethanesulfonate group is replaced by a nucleophile.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form biaryl compounds
Reduction Reactions: Under certain conditions, the trifluoromethanesulfonate group can be reduced to form the corresponding naphthyl derivative.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and various nucleophiles such as amines and organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Naphthyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Naphthyl trifluoromethanesulfonate can be compared with other similar compounds, such as:
Phenyl trifluoromethanesulfonate: Similar in structure but with a phenyl ring instead of a naphthyl ring. It is also used in cross-coupling reactions.
2-Naphthyl trifluoromethanesulfonate: Similar to this compound but with the trifluoromethanesulfonate group at the 2-position of the naphthalene ring.
Methyl trifluoromethanesulfonate: A simpler compound with a methyl group instead of a naphthyl ring. .
This compound is unique due to its naphthyl ring, which provides additional stability and reactivity in various chemical reactions.
Properties
IUPAC Name |
naphthalen-1-yl trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O3S/c12-11(13,14)18(15,16)17-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWUQDVFRYMMCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40244229 | |
Record name | 1-Naphthyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40244229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99747-74-7 | |
Record name | 1-Naphthyl trifluoromethanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099747747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40244229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Naphthyl trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Naphthyl trifluoromethanesulfonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFN7KQP8Q3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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